N-(4-Chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide
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Overview
Description
N-(4-Chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide: is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a thiophene moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidinone Ring: The initial step involves the cyclization of a thiourea derivative with a haloketone to form the thiazolidinone ring.
Introduction of Thiophene Moiety: The thiophene moiety is introduced through a condensation reaction with a thiophene aldehyde.
Attachment of Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction using 4-chlorophenylamine.
Final Coupling: The final step involves coupling the intermediate with a propanamide derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: Similar in structure but lacks the thiazolidinone and thiophene moieties.
N-(4-Chlorophenyl)-4-methoxybenzamide: Contains a methoxy group instead of the thiazolidinone ring.
Uniqueness
N-(4-Chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide is unique due to the presence of the thiazolidinone ring and the thiophene moiety, which confer distinct chemical properties and biological activities. These structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13ClN2O2S3 |
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Molecular Weight |
409.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C17H13ClN2O2S3/c18-11-3-5-12(6-4-11)19-15(21)7-8-20-16(22)14(25-17(20)23)10-13-2-1-9-24-13/h1-6,9-10H,7-8H2,(H,19,21)/b14-10- |
InChI Key |
CORROSVORKDPQQ-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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